Nigericin sodium
Overview
Description
Nigericin is an ionophore antibiotic isolated from Streptomyces hygroscopicus . It has been shown to suppress DNA synthesis in Ehrlich ascites carcinoma . Nigericin is insoluble in water, but soluble in methanol and chloroform . It is a polyether ionophore which catalyzes the electroneutral exchange of alkali metal (K+) for H+ (antiport) . It disrupts membrane potential and stimulates ATPase activity in mitochondria .
Synthesis Analysis
A new Nigericin analogue that has been chemically modified was synthesized through a fluorination process from the parent Nigericin . The fermentation process resulted in the highest yield of Nigericin (33% w/w) .Molecular Structure Analysis
The molecular structure of Nigericin has been determined by single crystal X-ray crystallography . The molecule is found to be similar to monensin, another antibiotic of similar properties . High resolution 1H-nmr spectral data confirm the close resemblance between the three-dimensional structure of Nigericin free acid and its Na±complex .Chemical Reactions Analysis
Nigericin produced from the strain DASNCL-29 demonstrated polymorphism in its crystal structure, i.e., monoclinic and orthorhombic crystal lattices when crystallised with methanol and hexane, respectively . Furthermore, Nigericin produced has been subjected to chemical modification by fluorination to enhance its efficacy .Physical And Chemical Properties Analysis
Nigericin sodium has a molecular formula of C40H67NaO11 and a molecular weight of 746.94 g/mol . It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .Scientific Research Applications
Cation Permeability and Metabolic Capacities
Nigericin sodium affects cation permeability in bacteria. Harold and Baarda (1968) found that nigericin, at specific concentrations, inhibited the growth of Streptococcus faecalis and altered the permeability of the bacteria to various cations. This change in cation permeability was metabolically passive and did not involve the energy-dependent K+ pump. Nigericin also influenced the metabolic characteristics of cells with depleted potassium, affecting their ability to glycolyze and incorporate amino acids and orthophosphate (Harold & Baarda, 1968).
Anticancer Activity
Liu et al. (2018) investigated nigericin's anticancer effects on colorectal cancer cells, focusing on the Wnt/β-catenin signaling pathway. They found that nigericin significantly reduced tumor cell proliferation and inhibited tumor growth, migration, and invasion. These effects were attributed to nigericin's suppression of the Wnt/β-catenin signaling pathway (Liu et al., 2018).
Antibiotic Properties
Nigericin, as an antibiotic, has shown potential in various applications. Gao et al. (2021) reviewed emerging studies on nigericin as an H+, K+, and Pb2+ ionophore with anticancer activity. They discussed its mechanisms, including influencing mitochondrial membrane potentials, controlling insulin accumulation in nuclei, and increasing the cytotoxic activity of liposome-entrapped drugs (Gao et al., 2021).
Ion Transport and Cellular Function
Nigericin's role in ion transport and its impact on cellular functions have been studied in various contexts. For instance, Packer et al. (1968) explored the effects of nigericin on ion transport in spinach chloroplasts, concluding that nigericin-induced cation uptake can far exceed H+ uptake under specific conditions (Packer, Allen, & Starks, 1968).
Safety And Hazards
Future Directions
Fluorinated analogues of Nigericin have shown promising activity . In vitro cytotoxicity analysis of fluorinated analogues demonstrated tenfold lesser toxicity than the parent Nigericin . This is the first type of study where the fluorinated analogues of Nigericin showed very encouraging activity against Gram-negative organisms; moreover, they can be used as a candidate for treating many serious infections .
properties
IUPAC Name |
sodium;(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYOTUKECQMGHE-PDEFJWSRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)[O-])C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nigericin sodium | |
CAS RN |
28643-80-3, 28380-24-7 | |
Record name | Nigericin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028643803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nigericin, sodium salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Nigericin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIGERICIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGN38HI976 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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